molecular formula C13H14N4S2 B2587150 5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 1379153-13-5

5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2587150
CAS No.: 1379153-13-5
M. Wt: 290.4
InChI Key: HXMVJXSUTOLSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidin-4-amine core substituted with methyl groups at positions 5 and 4. The N-alkyl side chain features a 1-(1,3-thiazol-2-yl)ethyl group, introducing a heterocyclic thiazole moiety. Its molecular formula is C₁₃H₁₄N₄S₂, with a molecular weight of 290.41 g/mol (CAS: 1803590-39-7) . Thienopyrimidines are known for their kinase inhibitory and antimicrobial properties, with substituents modulating solubility, target affinity, and metabolic stability.

Properties

IUPAC Name

5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S2/c1-7-9(3)19-13-10(7)11(15-6-16-13)17-8(2)12-14-4-5-18-12/h4-6,8H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMVJXSUTOLSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC(C)C3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or base catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include bromine for halogenation, thiourea for thiazole ring formation, and various acids and bases for catalysis. Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen atoms .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . The compound’s thiazole and pyrimidine rings are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the compound are compared below with six analogs, focusing on substituents, molecular properties, and biological implications.

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
5,6-Dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine C₁₃H₁₄N₄S₂ 5,6-dimethyl; N-(1-(thiazol-2-yl)ethyl) 290.41 Thiazole side chain enhances hydrogen bonding potential .
5,6-Dimethyl-N-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4-amine C₁₃H₁₃N₃S₂ 5,6-dimethyl; N-(thiophen-2-ylmethyl) 275.39 Thiophene substituent may improve lipophilicity .
2,6-Dimethyl-N-(phenylmethyl)thieno[2,3-d]pyrimidin-4-amine C₁₅H₁₅N₃S 2,6-dimethyl; N-benzyl 269.37 Benzyl group increases steric bulk, potentially reducing kinase affinity .
N-(2-Morpholinoethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine C₁₆H₂₂N₄OS Tetrahydrobenzo ring; morpholinoethyl side chain 318.44 Saturated ring improves metabolic stability; morpholine enhances solubility .
(R)-N-(1-(4-Bromophenyl)ethyl)-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine C₂₂H₂₁BrN₄OS 4-Bromophenyl and 4-methoxyphenyl groups 469.40 Halogen and methoxy groups may enhance antimicrobial activity .
Fasnall (5,6-Dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]thieno[2,3-d]pyrimidin-4-amine benzenesulfonate) C₁₉H₂₂N₄S·C₆H₅SO₃H Pyrrolidinyl-benzyl side chain; benzenesulfonate salt 496.64 Salt form improves solubility; pyrrolidine linker may influence target selectivity .

Key Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (alkylation with NaH/DMF), but the thiazole-ethyl group may require specialized coupling reagents.
  • Data Gaps: No direct biological data (e.g., IC₅₀, MIC) are available for the target compound in the provided evidence, limiting mechanistic insights.
  • Structural Trade-offs : While the thiazole side chain may improve target binding, its metabolic lability (e.g., CYP450 oxidation) could reduce in vivo efficacy compared to morpholine-containing analogs .

Biological Activity

5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and the underlying mechanisms of action. The findings are supported by data tables and relevant case studies from diverse sources.

Chemical Structure and Properties

The compound has a molecular weight of 290.4 g/mol and features a unique thieno[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities. The presence of the thiazole moiety further enhances its potential as a therapeutic agent.

Structural Formula

C14H16N4S\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including triple-negative breast cancer (TNBC). A study reported that derivatives of thieno[2,3-d]pyrimidine exhibited significant cytotoxicity against MDA-MB-231 cells with IC50 values ranging from 27.6 μM to 43 μM depending on the substituents on the pyrimidine ring .

Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Reference
Compound IMDA-MB-23127.6
Compound IIMDA-MB-23129.3
Compound IIIA549 (Lung)43.0

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. A series of compounds were synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungi. Notably, certain derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida strains .

Table 2: Antimicrobial Activity of Selected Thieno Derivatives

CompoundBacteria/FungiActivity (Zone of Inhibition in mm)Reference
Compound AMRSA18
Compound BE. faecium16
Compound CC. auris20

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Apoptosis Induction : It promotes programmed cell death in tumor cells through the activation of caspases.
  • Antibacterial Mechanism : The thiazole ring may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Study on Antitumor Effects

In a study conducted by Elmongy et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their inhibitory effects on TNBC cells. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like paclitaxel, indicating its potential as a novel anticancer agent .

Study on Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of thiazole-containing compounds against resistant strains of bacteria and fungi. The results indicated that certain derivatives not only inhibited growth but also showed synergistic effects when combined with existing antibiotics .

Q & A

Q. Advanced: How can reaction yields be optimized during thiazole-ethylamine coupling?

Methodological Answer: Yields depend on catalyst selection and solvent systems. Copper(I) bromide with cesium carbonate in DMSO has been shown to facilitate C–N bond formation in structurally analogous compounds, achieving ~17–24% yields. Microwave-assisted synthesis or flow chemistry may reduce side reactions. Purity can be enhanced via gradient HPLC (e.g., 0–100% EtOAc/hexane), as demonstrated in thienopyrimidine analogs .

Basic: What characterization techniques confirm structural integrity?

Methodological Answer:
Standard techniques include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., methyl groups at C5/C6, thiazole-ethylamine linkage).
  • HPLC : Confirm purity (>98%) using reverse-phase columns (C18) with UV detection .
  • Mass spectrometry (MS) : m/z values should match theoretical molecular weights (±1 Da) .

Q. Advanced: How are crystallographic or HRMS data used to resolve structural ambiguities?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and stereochemistry, as applied to tetrahydro-4H-benzothieno[2,3-d]pyrimidine analogs .
  • HRMS (ESI) : Validates exact mass (e.g., [M+H]⁺ peaks) and isotopic patterns, critical for distinguishing regioisomers .

Basic: What preliminary biological assays evaluate this compound’s activity?

Methodological Answer:

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values for S. aureus or E. coli) .
  • Kinase inhibition : Fluorescence polarization assays using recombinant kinases (e.g., EGFR or JAK2) to measure IC₅₀ .

Q. Advanced: How are in vivo pharmacokinetic studies designed for this compound?

Methodological Answer:

  • Radiolabeled analogs : Synthesize ¹⁸F or ³H derivatives for tissue distribution studies in animal models (e.g., primates), with LC-MS/MS quantification of plasma half-life and metabolite profiling .
  • Target engagement : Use CRISPR-engineered reporter cell lines to validate on-target effects in tumor xenografts .

Basic: How are solubility challenges addressed in vitro?

Methodological Answer:

  • Solvent systems : DMSO (≤1% v/v) is commonly used for stock solutions, followed by dilution in PBS or cell culture media .
  • Surfactants : Polysorbate-80 (0.01–0.1%) can stabilize colloidal dispersions .

Q. Advanced: What formulation strategies improve bioavailability?

Methodological Answer:

  • Nanoemulsions : Encapsulate the compound in PEGylated liposomes to enhance aqueous solubility and reduce hepatic clearance.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or phosphate groups) at the thiazole nitrogen, as seen in fluorobenzoyl chloride-modified analogs .

Basic: How do structural modifications (e.g., methyl groups) impact activity?

Methodological Answer:

  • 5,6-Dimethyl substitution : Enhances lipophilicity and π-π stacking with hydrophobic kinase pockets, improving IC₅₀ values by 2–3 fold compared to non-methylated analogs .
  • Thiazole-ethylamine linker : Increases conformational flexibility, enabling better target engagement in sterically constrained binding sites .

Q. Advanced: How can QSAR models guide substituent optimization?

Methodological Answer:

  • 3D-QSAR : Use CoMFA or CoMSIA to correlate substituent electronic/steric parameters (e.g., Hammett σ, molar refractivity) with activity data.
  • Docking simulations : Map interactions with kinase ATP-binding domains (e.g., hydrogen bonding with hinge regions) to prioritize substituents .

Advanced: How to address contradictions in reported bioactivity data?

Methodological Answer:

  • Purity validation : Reanalyze disputed compounds via ¹H NMR (integration of impurity peaks) and LC-HRMS to exclude batch variability .
  • Assay standardization : Cross-validate IC₅₀ values using orthogonal methods (e.g., SPR vs. fluorescence assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.